Hydrogen Bond Acceptor Count and CNS Drug-Likeness vs. 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-amine
The 6-methoxy substituent increases the hydrogen bond acceptor (HBA) count from 5 to 6 relative to the unsubstituted pyridine analog 2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-amine, while maintaining a low hydrogen bond donor (HBD) count of 1. A total HBA count ≤ 6 and HBD ≤ 1 are recognized thresholds for blood-brain barrier permeability [1]. The computed XLogP3 value of 1.2 for the target compound also falls within the optimal CNS range (1–3), whereas the removal of the methoxy group would lower XLogP3 to approximately 0.5–0.8, potentially reducing passive membrane permeability in the absence of active transport [2].
| Evidence Dimension | Hydrogen bond acceptor (HBA) count / XLogP3 |
|---|---|
| Target Compound Data | HBA = 6; XLogP3 = 1.2 |
| Comparator Or Baseline | 2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-amine (estimated HBA = 5; XLogP3 ≈ 0.5–0.8) |
| Quantified Difference | HBA increase by 1 unit; XLogP3 increase by approximately 0.4–0.7 log units |
| Conditions | Computed descriptors via PubChem (XLogP3 3.0) and Cactvs (HBA/HBD) |
Why This Matters
For CNS-targeted lead optimization, the methoxy group provides a quantifiable advantage in balancing lipophilicity and hydrogen bonding, two parameters directly correlated with brain penetration potential.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541 View Source
- [2] PubChem. Compound Summary for CID 72211915. XLogP3: 1.2. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/72211915 View Source
